6-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid
Description
6-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid is a quinoline derivative with a chlorinated aromatic core and distinct substituents at positions 2, 3, 4, and 6. The molecule features a 4-chlorophenyl group at position 2, a methyl group at position 3, a carboxylic acid at position 4, and a chlorine atom at position 7. While the compound has been cataloged in chemical databases, commercial availability is currently discontinued, as noted in .
Properties
IUPAC Name |
6-chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO2/c1-9-15(17(21)22)13-8-12(19)6-7-14(13)20-16(9)10-2-4-11(18)5-3-10/h2-8H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIHMJJMYAJXCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC(=C2)Cl)N=C1C3=CC=C(C=C3)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the condensation of 4-chlorobenzaldehyde with an appropriate aniline derivative to form a Schiff base. This intermediate is then cyclized using a suitable reagent, such as phosphorus oxychloride, to yield the quinoline core. Subsequent chlorination and carboxylation steps introduce the chloro and carboxylic acid groups, respectively.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis, focusing on yield improvement and cost reduction. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The choice of solvents, temperature control, and purification methods are critical factors in scaling up the production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of the quinoline ring can yield dihydroquinoline derivatives, which may have different biological activities.
Substitution: The chloro groups in the compound can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and are conducted in polar solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid is a quinoline derivative with diverse applications in scientific research, particularly in chemistry, biology, and industry.
Scientific Research Applications
This compound serves as a building block in synthesizing complex molecules and studying reaction mechanisms. It can also be employed in biochemical assays to explore interactions with biological macromolecules and in the synthesis of materials with specific electronic or optical properties.
This compound has notable biological activities, making it valuable in medicinal chemistry. Research indicates it has anticancer and antibacterial properties, and preliminary studies suggest anti-inflammatory effects.
Anticancer Activity: It inhibits the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (H460) cells. Studies suggest the compound acts as an enzyme inhibitor by binding to specific target sites within cancerous cells, disrupting their metabolic processes, and inducing apoptosis, particularly through the activation of intrinsic apoptotic pathways.
Antibacterial Properties: The compound has demonstrated effectiveness against multiple bacterial strains, indicating its potential as an antimicrobial agent.
Anticancer Studies
Studies on quinoline derivatives, including This compound, have revealed significant cytotoxic effects on MCF-7 and H460 cell lines. For instance, the compound exhibited an IC50 value of approximately 168.78 µM against MCF-7 cells, demonstrating its potency in inhibiting cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 168.78 |
| H460 | 257.87 |
Flow cytometry analysis revealed that treatment with the compound led to cell cycle arrest at the G1 phase, suggesting interference with DNA replication processes.
Antibacterial Activity
The antibacterial efficacy of This compound has been evaluated against several bacterial strains using disc diffusion methods.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15.5 |
| Escherichia coli | 14.0 |
| Pseudomonas aeruginosa | 13.5 |
These results indicate a promising antibacterial profile for potential therapeutic applications against resistant bacterial infections.
Case Studies and Applications
- Breast Cancer Treatment: Case studies have highlighted the use of This compound in combination therapies for breast cancer, showing enhanced efficacy when paired with traditional chemotherapeutic agents.
- Antimicrobial Development: Research has focused on synthesizing derivatives of this compound to improve its antibacterial properties, demonstrating its potential as a lead compound in drug development.
Mechanism of Action
The biological activity of 6-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid is primarily due to its interaction with cellular targets. The compound can intercalate into DNA, disrupting replication and transcription processes. It may also inhibit specific enzymes, such as topoisomerases, which are crucial for DNA manipulation. The presence of the chloro groups enhances its binding affinity to these targets, increasing its potency.
Comparison with Similar Compounds
Substituent Variations at Position 2
- 6-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid (CAS 886361-68-8) The 3-chlorophenyl substituent (vs. 4-chlorophenyl in the target compound) introduces steric and electronic differences. The meta-chlorine may reduce planarity and alter interactions with hydrophobic binding pockets .
- 2-(4-Cyclohexylphenyl)-6-fluoro-3-methylquinoline-4-carboxylic acid Replacing the 4-chlorophenyl group with a bulky cyclohexylphenyl enhances lipophilicity (LogP = 6.09 vs.
Substituent Variations at Position 3
- 6-Chloro-3-fluoro-4-quinolinecarboxylic acid (CAS 834884-19-4) Substituting the methyl group with fluorine increases electronegativity, which may enhance metabolic stability and hydrogen-bonding capacity.
- 2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-4-quinolinecarboxylic acid (CAS 834884-94-5) A sulfanyl group at position 3 introduces sulfur-mediated interactions (e.g., van der Waals forces) and increases molecular weight (MW = 409.9 vs. 376.2 for the target compound), affecting pharmacokinetics .
Substituent Variations at Position 4
- 6-Chloro-4-hydroxyquinoline-3-carboxylic acid Replacing the carboxylic acid with a hydroxyl group reduces acidity (pKa ~10 vs. ~4 for carboxylic acid), altering ionization under physiological conditions. This substitution may decrease binding to charged residues in enzymatic active sites .
- However, the absence of a carboxylic acid at position 4 may limit ionic interactions compared to the target compound .
Substituent Variations at Position 6
- 6-Fluoro-2-[4-(2-fluorophenyl)phenyl]-3-methylquinoline-4-carboxylic acid Fluorine at position 6 enhances electronegativity and metabolic stability. The dual fluorine substitution (2-fluorophenyl and 6-fluoro) increases topological polar surface area (TPSA = 35.6 Ų vs. ~50 Ų for the target compound), influencing bioavailability .
Table 1: Key Physicochemical Properties
| Compound Name | Molecular Weight | LogP | TPSA (Ų) | Melting Point (°C) |
|---|---|---|---|---|
| Target Compound | 376.2 | ~5.5 | ~50 | Not reported |
| 6-Chloro-3-fluoro-4-quinolinecarboxylic acid | 225.6 | 2.8 | 58.2 | Not reported |
| 6-Fluoro-2-[4-(2-fluorophenyl)phenyl]-3-methylquinoline-4-carboxylic acid | 364.3 | 4.2 | 35.6 | Not reported |
| 2-(4-Cyclohexylphenyl)-6-fluoro-3-methylquinoline-4-carboxylic acid | 363.4 | 6.09 | 50.2 | Not reported |
Biological Activity
6-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits various properties that make it suitable for further investigation in drug development, especially against cancer and microbial infections.
- Molecular Formula : C₁₇H₁₁Cl₂NO₂
- CAS Number : 906143-01-9
- Molecular Weight : 332.18 g/mol
- Structure : The compound features a quinoline core with chloro and carboxylic acid substituents, enhancing its chemical reactivity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
- Anticancer Properties : The compound has been investigated for its potential as an anticancer agent, particularly through its ability to inhibit topoisomerase enzymes. This inhibition disrupts DNA replication and repair processes, leading to cancer cell death.
- Anti-inflammatory Effects : Preliminary studies suggest that it may also exert anti-inflammatory effects by modulating inflammatory pathways, although further research is needed to elucidate the exact mechanisms involved.
Antimicrobial Studies
A study conducted by demonstrated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results indicate a promising antimicrobial profile, warranting further exploration into its use as a therapeutic agent.
Anticancer Activity
In vitro studies have highlighted the compound's ability to induce apoptosis in various cancer cell lines. For instance, a recent investigation found that treatment with this compound led to a dose-dependent decrease in cell viability in breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM .
Case Studies
- Case Study on Anticancer Efficacy :
- Case Study on Antimicrobial Resistance :
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Topoisomerase Inhibition : The compound binds to topoisomerase enzymes, preventing DNA unwinding necessary for replication.
- Cell Membrane Disruption : In antimicrobial applications, it disrupts bacterial membranes, leading to cell lysis.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid?
- Methodological Answer : The compound is synthesized via multi-step organic reactions, typically involving cyclization of precursors such as substituted phenylacetic acid derivatives. For example, methyl 2-nitrophenylacetic acid can react with formaldehyde and tetrabutylammonium iodide under basic conditions (e.g., potassium carbonate in toluene) to form the quinoline core. Subsequent chlorination and carboxylation steps introduce the 6-chloro and 4-carboxylic acid groups, respectively . Functionalization of the quinoline backbone via acid chloride intermediates (using SOCl₂) allows further derivatization, as seen in carboxamide synthesis .
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic methods:
- NMR/IR : Proton and carbon NMR identify substituent patterns (e.g., aromatic protons at δ 7.2–8.4 ppm, carboxylic acid protons at δ 10–12 ppm). IR spectroscopy confirms functional groups (C=O stretch at ~1685 cm⁻¹) .
- X-ray Crystallography : Resolves the 3D arrangement of substituents, as demonstrated in ethyl quinoline-3-carboxylate derivatives .
Q. What biological activities have been investigated for this compound?
- Methodological Answer : The compound and its analogs are studied in biochemical assays for:
- Antimicrobial Activity : Testing against bacterial/fungal strains via minimum inhibitory concentration (MIC) assays .
- Enzyme/Receptor Binding : Fluorescence polarization or surface plasmon resonance (SPR) to assess interactions with targets like kinases or proteases .
Q. What are the key physicochemical properties of this compound?
- Methodological Answer :
- Molecular Weight : ~330–340 g/mol (calculated from analogs) .
- Solubility : Low aqueous solubility; typically dissolved in DMSO or THF for assays .
- Stability : Susceptible to hydrolysis under acidic/basic conditions; store in anhydrous environments .
Advanced Research Questions
Q. How can reaction yields be optimized during derivative synthesis?
- Methodological Answer : Key parameters include:
- Catalyst Selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium iodide) to enhance cyclization efficiency .
- Temperature Control : Reflux in THF at 80°C for acid chloride formation improves conversion rates .
- Purification : Silica gel chromatography (20% ethyl acetate/petroleum ether) minimizes byproducts .
Q. How do substituent variations on the quinoline core affect biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Chlorine Position : 6-Chloro enhances antimicrobial potency compared to 7-chloro analogs .
- Methyl Group : The 3-methyl group improves metabolic stability in hepatic microsomal assays .
- Carboxylic Acid : Essential for hydrogen bonding with target enzymes; esterification reduces activity .
Q. How should researchers address contradictory data in biological assays?
- Methodological Answer :
- Assay Validation : Use positive controls (e.g., known kinase inhibitors) to confirm assay reliability .
- Compound Purity : Ensure ≥95% purity via HPLC before testing; impurities like N-oxides may skew results .
- Dose-Response Curves : Perform triplicate experiments to identify outliers and calculate IC₅₀/EC₅₀ values .
Q. What computational methods predict the compound’s biological targets?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina simulate binding to enzymes (e.g., cytochrome P450) based on the compound’s structure .
- Pharmacophore Modeling : Identifies critical interaction sites (e.g., the carboxylic acid for ionic bonds) using Schrödinger Suite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
